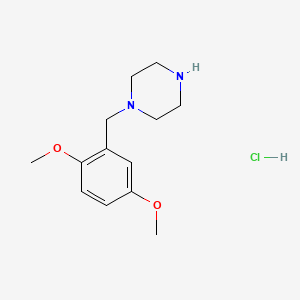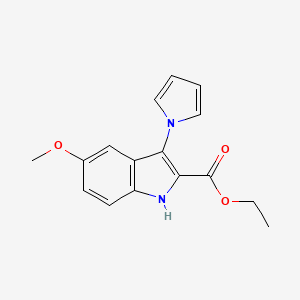![molecular formula C10H13NO3 B1321167 N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine CAS No. 80364-99-4](/img/structure/B1321167.png)
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and the benzene ring is substituted with ethoxy and methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate or pyridine . The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for 2-ethoxy-3-methoxybenzaldehyde oxime are not well-documented, the general approach involves the same synthetic route as described above. The process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ethoxy and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential biological activity and as a candidate for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrial compounds.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-3-methoxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes. The oxime group can form stable complexes with metal ions and inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzaldehyde oxime: Similar structure but lacks the ethoxy group.
3-Ethoxy-4-methoxybenzaldehyde oxime: Similar structure with different substitution pattern on the benzene ring.
Uniqueness
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUOZUMZNHTMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610164 |
Source


|
| Record name | N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80364-99-4 |
Source


|
| Record name | N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
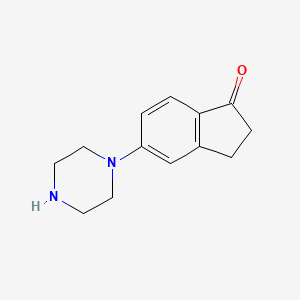
![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)
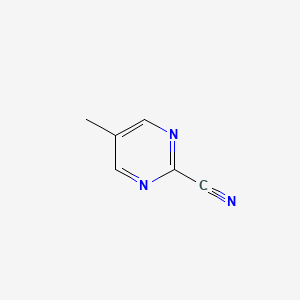
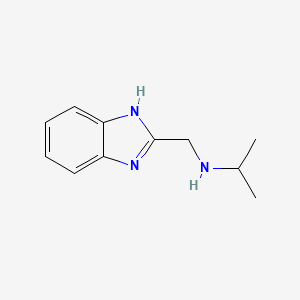
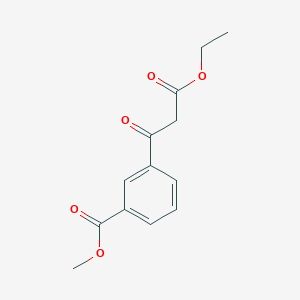

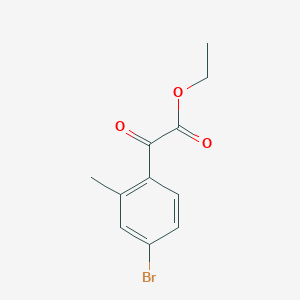
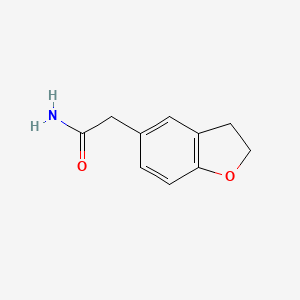
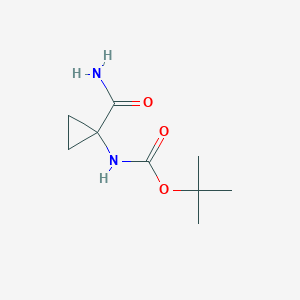
![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)

